molecular formula C36H70NaO8P B6596490 Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate CAS No. 92609-89-7

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate

Cat. No.: B6596490
CAS No.: 92609-89-7
M. Wt: 684.9 g/mol
InChI Key: JDEIVNUSWULHEB-MDYNBEAQSA-M
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Description

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate is a complex organic compound that belongs to the class of phospholipids It is characterized by its unique structure, which includes a glycerol backbone esterified with two hexadecanoic acid (palmitic acid) molecules and a phosphate group esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate typically involves the esterification of glycerol with hexadecanoic acid, followed by phosphorylation. The process can be summarized in the following steps:

    Esterification: Glycerol is reacted with hexadecanoic acid in the presence of a catalyst such as sulfuric acid to form 2,3-bis(hexadecanoyloxy)propyl alcohol.

    Phosphorylation: The resulting diester is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group.

    Neutralization: The phosphorylated product is neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol, hexadecanoic acid, and phosphoric acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of carboxylic acids and other oxidation products.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Amines, alcohols, under mild to moderate conditions.

Major Products

    Hydrolysis: Glycerol, hexadecanoic acid, phosphoric acid.

    Oxidation: Carboxylic acids, various oxidation products.

    Substitution: Derivatives with substituted phosphate groups.

Scientific Research Applications

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and phosphorylation reactions.

    Biology: Investigated for its role in cell membrane structure and function, as it mimics natural phospholipids.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and liposomes.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate is primarily related to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also form micelles and liposomes, which are useful for encapsulating and delivering hydrophobic drugs. The phosphate group can interact with various molecular targets, including proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Sodium (2R)-2,3-di(hexadecanoyloxy)propyl phosphate: Lacks the methyl group on the phosphate.

    Sodium (2R)-2,3-bis(octadecanoyloxy)propyl methyl phosphate: Contains octadecanoic acid (stearic acid) instead of hexadecanoic acid.

    Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate: Contains an ethyl group instead of a methyl group on the phosphate.

Uniqueness

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate is unique due to its specific combination of hexadecanoic acid and a methyl phosphate group. This structure imparts distinct physicochemical properties, such as its ability to form stable micelles and liposomes, making it particularly useful in drug delivery and cosmetic formulations.

Properties

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] methyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71O8P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(37)42-32-34(33-43-45(39,40)41-3)44-36(38)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34H,4-33H2,1-3H3,(H,39,40);/q;+1/p-1/t34-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEIVNUSWULHEB-MDYNBEAQSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677095
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92609-89-7
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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